molecular formula C13H14N2O B180513 (1H-indol-2-yl)-pyrrolidin-1-yl-methanone CAS No. 123500-70-9

(1H-indol-2-yl)-pyrrolidin-1-yl-methanone

Cat. No. B180513
CAS RN: 123500-70-9
M. Wt: 214.26 g/mol
InChI Key: WYJPNUJRKBJZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-2-yl)-pyrrolidin-1-yl-methanone, commonly known as IPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPM is a synthetic compound that belongs to the class of indole-based research chemicals. It has a molecular formula C16H18N2O and a molecular weight of 254.33 g/mol.

Mechanism of Action

The exact mechanism of action of IPM is not yet fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is a complex signaling system involved in various physiological processes, such as pain, mood, and appetite. IPM has been shown to bind to the cannabinoid receptor type 1 (CB1) and inhibit the enzyme that breaks down endocannabinoids, leading to an increase in endocannabinoid levels.
Biochemical and Physiological Effects:
IPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that IPM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that IPM can reduce pain and inflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using IPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other research chemicals. However, one limitation of using IPM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on IPM. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and its role in the endocannabinoid system. Additionally, future research could focus on developing new synthetic methods for IPM and its derivatives, as well as improving its solubility and bioavailability.

Scientific Research Applications

IPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, IPM is being investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In neuroscience, IPM is being studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In biochemistry, IPM is being used as a probe to study protein-protein interactions.

properties

CAS RN

123500-70-9

Product Name

(1H-indol-2-yl)-pyrrolidin-1-yl-methanone

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1H-indol-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C13H14N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,14H,3-4,7-8H2

InChI Key

WYJPNUJRKBJZKM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 0.300 g (1.86 mmol) of 1H-indole-2-carboxylic acid in CH2Cl2 (10 ml) was added 0.428 g (2.23 mmol) of EDC, 0.302 g (2.23 mmol) of HOBt, 0.28 ml (2.04 mmol) of Et3N and 0.17 ml (2.04 mmol) of pyrrolidine. The reaction mixture was stirred at RT over the night and then poured onto water and extracted with CH2Cl2. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. Re-crystallization in Et2O afforded 0.31 g (78%) of (1H-indol-2-yl)-pyrrolidin-1-yl-methanone as white crystals.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.428 g
Type
reactant
Reaction Step One
Name
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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